Aripiprazole Lauroxil
Aripiprazole Lauroxil
Aripiprazole lauroxil is a prodrug of aripiprazole, which acts as a partial agonist at the D2 and 5-HT1A receptors, and as an antagonist at the 5-HT2A receptors. The pharmacological activity of aripiprazole lauroxil is thought to be mainly mediated by its metabolite aripiprazole, and to a lesser extent, dehydro-aripiprazole. The unique actions of aripiprazole in humans are likely a combination of "functionally selective" activation of D(2) (and possibly D(3))-dopamine receptors and serotonin 5-HT(1A) receptors, coupled with inhibition of 5-HT(2A) receptors. Apripiprazole targets different receptors that lead to drug-related adverse reactions; for example, the antagonist activity at the alpha-1 adrenergic receptors results in orthostatic hypotension. Aripiprazole's antagonism of histamine H1 receptors may explain the somnolence observed with this drug. The drug form of Aripiprazole was approved by FDA for the treatment of schizophrenia; manic and mixed episodes associated with bipolar I disorder; major depressive disorder; irritability associated with autistic disorder; Tourette’s disorder and agitation associated with schizophrenia or bipolar mania.
Brand Name:
Vulcanchem
CAS No.:
1259305-29-7
VCID:
VC0003987
InChI:
InChI=1S/C36H51Cl2N3O4/c1-2-3-4-5-6-7-8-9-10-16-35(43)45-28-41-33-27-30(19-17-29(33)18-20-34(41)42)44-26-12-11-21-39-22-24-40(25-23-39)32-15-13-14-31(37)36(32)38/h13-15,17,19,27H,2-12,16,18,20-26,28H2,1H3
SMILES:
CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Molecular Formula:
C36H51Cl2N3O4
Molecular Weight:
660.721
Aripiprazole Lauroxil
CAS No.: 1259305-29-7
Inhibitors
VCID: VC0003987
Molecular Formula: C36H51Cl2N3O4
Molecular Weight: 660.721
Purity: 98%
CAS No. | 1259305-29-7 |
---|---|
Product Name | Aripiprazole Lauroxil |
Molecular Formula | C36H51Cl2N3O4 |
Molecular Weight | 660.721 |
IUPAC Name | [7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl dodecanoate |
Standard InChI | InChI=1S/C36H51Cl2N3O4/c1-2-3-4-5-6-7-8-9-10-16-35(43)45-28-41-33-27-30(19-17-29(33)18-20-34(41)42)44-26-12-11-21-39-22-24-40(25-23-39)32-15-13-14-31(37)36(32)38/h13-15,17,19,27H,2-12,16,18,20-26,28H2,1H3 |
Standard InChIKey | DDINXHAORAAYAD-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Appearance | Solid powder |
Melting Point | 81-83 |
Description | Aripiprazole lauroxil is a prodrug of aripiprazole, which acts as a partial agonist at the D2 and 5-HT1A receptors, and as an antagonist at the 5-HT2A receptors. The pharmacological activity of aripiprazole lauroxil is thought to be mainly mediated by its metabolite aripiprazole, and to a lesser extent, dehydro-aripiprazole. The unique actions of aripiprazole in humans are likely a combination of "functionally selective" activation of D(2) (and possibly D(3))-dopamine receptors and serotonin 5-HT(1A) receptors, coupled with inhibition of 5-HT(2A) receptors. Apripiprazole targets different receptors that lead to drug-related adverse reactions; for example, the antagonist activity at the alpha-1 adrenergic receptors results in orthostatic hypotension. Aripiprazole's antagonism of histamine H1 receptors may explain the somnolence observed with this drug. The drug form of Aripiprazole was approved by FDA for the treatment of schizophrenia; manic and mixed episodes associated with bipolar I disorder; major depressive disorder; irritability associated with autistic disorder; Tourette’s disorder and agitation associated with schizophrenia or bipolar mania. |
Purity | 98% |
Related CAS | 129722-12-9 (free base) 851220-85-4 (hydrate) 1259305-26-4 (cavoxil) 1259305-29-7 (lauroxil) |
Synonyms | RDC 3317; RDC-3317; RDC3317; ALKS 9070; ALKS 9072; Aripiprazole lauroxil; Aristada.;(7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl dodecanoate |
Reference | 1: Citrome L, Du Y, Weiden PJ. Assessing effectiveness of aripiprazole lauroxil vs placebo for the treatment of schizophrenia using number needed to treat and number needed to harm. Neuropsychiatr Dis Treat. 2019 Sep 12;15:2639-2646. doi: 10.2147/NDT.S207910. eCollection 2019. PubMed PMID: 31686823; PubMed Central PMCID: PMC6751763. 2: Hard ML, Wehr A, von Moltke L, Du Y, Farwick S, Walling DP, Sonnenberg J. Pharmacokinetics and safety of deltoid or gluteal injection of aripiprazole lauroxil NanoCrystal(®) Dispersion used for initiation of the long-acting antipsychotic aripiprazole lauroxil. Ther Adv Psychopharmacol. 2019 Jul 2;9:2045125319859964. doi: 10.1177/2045125319859964. eCollection 2019. PubMed PMID: 31308935; PubMed Central PMCID: PMC6607563. 3: Farwick S, Hickey MB, Jacobs G, Faldu SP, Vandiver J, Weiden PJ. Best Practices for Aripiprazole Lauroxil Administration: From Formulation Development to Injection Technique. J Psychiatr Pract. 2019 Mar;25(2):82-90. doi: 10.1097/PRA.0000000000000376. PubMed PMID: 30849056. 4: Correll CU, Stanford AD, Claxton A, Du Y, Weiden PJ. Social and functional outcomes with two doses of aripiprazole lauroxil vs placebo in patients with schizophrenia: a post-hoc analysis of a 12-week phase 3 efficacy study. Psychiatry Res. 2019 Apr;274:176-181. doi: 10.1016/j.psychres.2019.02.021. Epub 2019 Feb 14. PubMed PMID: 30802689. 5: Miller BJ, Claxton A, Du Y, Weiden PJ, Potkin SG. Switching patients with schizophrenia from paliperidone palmitate to aripiprazole lauroxil: A 6-month, prospective, open-label study. Schizophr Res. 2019 Jun;208:44-48. doi: 10.1016/j.schres.2019.01.038. Epub 2019 Feb 7. PubMed PMID: 30745067. 6: Nasrallah HA, Aquila R, Du Y, Stanford AD, Claxton A, Weiden PJ. Long-term safety and tolerability of aripiprazole lauroxil in patients with schizophrenia. CNS Spectr. 2019 Aug;24(4):395-403. doi: 10.1017/S1092852918001104. Epub 2018 Aug 15. PubMed PMID: 30109845. 7: Ehret MJ, Davis E, Luttrell SE, Clark C. Aripiprazole Lauroxil NanoCrystal(®) Dispersion Technology (Aristada Initio(®)). Clin Schizophr Relat Psychoses. Summer 2018;12(2):92-96. doi: 10.3371/CSRP.EHDA071918. PubMed PMID: 30040476. 8: Hard ML, Wehr AY, Du Y, Weiden PJ, Walling D, von Moltke L. Pharmacokinetic Evaluation of a 1-Day Treatment Initiation Option for Starting Long-Acting Aripiprazole Lauroxil for Schizophrenia. J Clin Psychopharmacol. 2018 Oct;38(5):435-441. doi: 10.1097/JCP.0000000000000921. PubMed PMID: 30015676; PubMed Central PMCID: PMC6133194. 9: Hard ML, Wehr AY, Sadler BM, Mills RJ, von Moltke L. Population Pharmacokinetic Analysis and Model-Based Simulations of Aripiprazole for a 1-Day Initiation Regimen for the Long-Acting Antipsychotic Aripiprazole Lauroxil. Eur J Drug Metab Pharmacokinet. 2018 Aug;43(4):461-469. doi: 10.1007/s13318-018-0488-4. PubMed PMID: 29943125; PubMed Central PMCID: PMC6060990. 10: Weiden PJ, Du Y, Liu CC, Stanford AD. Switching stable patients with schizophrenia from their oral antipsychotics to aripiprazole lauroxil: a post hoc safety analysis of the initial 12-week crossover period. CNS Spectr. 2019 Aug;24(4):419-425. doi: 10.1017/S1092852918000986. Epub 2018 Jun 26. PubMed PMID: 29941057. |
PubChem Compound | 49831411 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume